An In-depth Technical Guide to (S)-4-aminodihydrofuran-2(3H)-one and its Isomer, (S)-3-aminodihydrofuran-2(3H)-one
An In-depth Technical Guide to (S)-4-aminodihydrofuran-2(3H)-one and its Isomer, (S)-3-aminodihydrofuran-2(3H)-one
A Note to the Researcher: This guide addresses the chemical structure and physical properties of (S)-4-aminodihydrofuran-2(3H)-one. It is important to note that while this molecule is of interest, the available scientific literature and commercial availability are significantly more extensive for its structural isomer, (S)-3-aminodihydrofuran-2(3H)-one . This document will first present the available information for the requested 4-amino isomer and then provide a comprehensive overview of the more thoroughly characterized 3-amino isomer, which is a valuable chiral building block in pharmaceutical and chemical research.
Part 1: (S)-4-aminodihydrofuran-2(3H)-one
(S)-4-aminodihydrofuran-2(3H)-one is a chiral heterocyclic compound. Its structure consists of a five-membered lactone ring (a cyclic ester) known as a butyrolactone, with an amino group at the 4-position, and the stereochemistry at this chiral center is specified as (S).
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | (4S)-4-aminodihydrofuran-2(3H)-one |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| CAS Number | 152580-30-8[1] |
| Canonical SMILES | C1N |
Physical and Spectroscopic Properties
Detailed experimental data for the physical and spectroscopic properties of (S)-4-aminodihydrofuran-2(3H)-one are not widely reported in the scientific literature. A vapor phase infrared (IR) spectrum is available for the racemic mixture, (+-)-4-amino-4,5-dihydro-2(3H)-furanone[2].
Part 2: The Prevalent Isomer: (S)-3-aminodihydrofuran-2(3H)-one
(S)-3-aminodihydrofuran-2(3H)-one, also known as L-homoserine lactone, is a significantly more studied and commercially available isomer. It serves as a crucial chiral intermediate in the synthesis of a variety of organic molecules, particularly in the field of drug development.
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | (3S)-3-aminodihydrofuran-2(3H)-one |
| Synonyms | L-Homoserine lactone, (S)-α-amino-γ-butyrolactone |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| CAS Number | 2185-02-6[3] |
| Canonical SMILES | C1N |
Physical and Chemical Properties
(S)-3-aminodihydrofuran-2(3H)-one is typically available as its hydrochloride or hydrobromide salt to improve stability and handling.
| Property | (S)-3-aminodihydrofuran-2(3H)-one Hydrochloride |
| Appearance | White to pale beige solid[4] |
| Molecular Formula | C₄H₈ClNO₂ |
| Molecular Weight | 137.56 g/mol [5] |
| Melting Point | 210-220 °C (decomposes)[4] |
| Solubility | Soluble in water; slightly soluble in DMSO and methanol[4] |
| Specific Rotation (α) | -25° (c=0.5, water)[4] |
Spectroscopic Data
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¹H NMR: The spectrum would show signals for the diastereotopic protons of the methylene groups in the lactone ring and the proton at the chiral center bearing the amino group. The chemical shifts and coupling constants would be indicative of the rigid five-membered ring structure.
-
¹³C NMR: The spectrum would display four distinct carbon signals, including a characteristic signal for the carbonyl carbon of the lactone at the downfield end of the spectrum.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of a butyrolactone ring, including the loss of CO and other small fragments.
Synthesis
A common route for the synthesis of (S)-3-aminodihydrofuran-2(3H)-one hydrochloride starts from the readily available and enantiomerically pure amino acid, L-methionine. This multi-step synthesis highlights the importance of using a chiral pool starting material to achieve the desired stereochemistry in the final product.
Synthesis Workflow from L-Methionine
Caption: Synthesis of (S)-3-aminodihydrofuran-2(3H)-one HCl from L-methionine.
Experimental Protocol: Synthesis of (S)-3-aminodihydrofuran-2(3H)-one hydrochloride from L-methionine [4]
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Onium Salt Formation: L-Methionine is reacted with methyl iodide to form the corresponding sulfonium salt. This step activates the sulfur atom for the subsequent elimination reaction.
-
Conversion to L-Homoserine: The onium salt is treated with a base to induce an elimination reaction, which results in the formation of L-homoserine.
-
Lactonization and Dehydration: L-Homoserine is then subjected to acidic conditions. The acidic environment protonates the carboxylic acid and the alcohol, facilitating an intramolecular esterification (lactonization) to form the five-membered ring of the butyrolactone. This step also involves dehydration. The use of hydrochloric acid directly yields the hydrochloride salt of the product.
-
Purification: The final product is typically purified by recrystallization.
Applications in Drug Development
The chiral nature and the presence of a reactive lactone ring and an amino group make (S)-3-aminodihydrofuran-2(3H)-one a valuable building block in medicinal chemistry.
2.5.1 Quorum Sensing
(S)-3-aminodihydrofuran-2(3H)-one hydrochloride is the core structural unit of N-acylhomoserine lactones (AHLs). AHLs are signaling molecules involved in quorum sensing, a cell-to-cell communication system used by many species of bacteria to coordinate gene expression based on population density. This makes derivatives of (S)-3-aminodihydrofuran-2(3H)-one of significant interest in the development of novel antimicrobial agents that disrupt bacterial communication rather than directly killing the bacteria, which may reduce the development of antibiotic resistance.
Quorum Sensing Logic
Caption: Role of the core structure in bacterial quorum sensing and drug development.
2.5.2 Chiral Building Block
As a chiral synthon, (S)-3-aminodihydrofuran-2(3H)-one provides a stereochemically defined starting point for the synthesis of more complex molecules. The lactone can be opened under various conditions to reveal a chiral γ-amino acid derivative, which is a common motif in many biologically active compounds. Its derivatives are being investigated for a range of therapeutic applications, including as mineralocorticoid receptor antagonists[6]. The broader class of furanone derivatives exhibits a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[7][8][9].
Safety and Handling
The hydrochloride salt of (S)-3-aminodihydrofuran-2(3H)-one is irritating to the eyes, respiratory system, and skin[4]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a dry, inert atmosphere[10].
Conclusion
While the initial topic of interest was (S)-4-aminodihydrofuran-2(3H)-one, the current landscape of scientific research and commercial availability points to its isomer, (S)-3-aminodihydrofuran-2(3H)-one, as the more significant compound for researchers and drug development professionals. Its role as a chiral building block, particularly as the core of quorum sensing molecules, underscores its importance in the development of novel therapeutics. This guide provides a foundational understanding of both isomers, with a necessary emphasis on the well-documented and widely utilized 3-amino variant.
References
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PubChem. 2(3H)-Furanone. Available at: [Link]
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